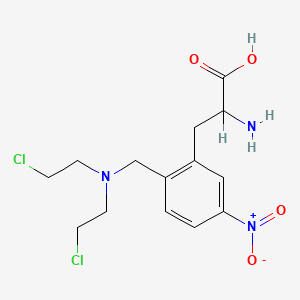
Nitrocaphane
Vue d'ensemble
Description
Nitrocaphane is considered as a protocol of choice in the treatment of malignant trophoblastic tumor in combination with 5-FU (fluorouracil) .
Molecular Structure Analysis
This compound has a molecular formula of C14H19Cl2N3O4 and a molecular weight of 364.22 g/mol . The IUPAC name is 2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid .
Chemical Reactions Analysis
Nitroalkanes, including this compound, have been widely used as fuels, fuel additives, explosives, and propellants due to their dual fuel-oxidizer characteristics and the weak C–N bond . Nitroalkanes are strategic starting molecules for the synthesis of a large variety of important targets .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.2 g/mol . It is soluble in DMSO, but not in water . The exact mass is 363.0752615 g/mol and the monoisotopic mass is also 363.0752615 g/mol .
Applications De Recherche Scientifique
1. Therapeutic and Clinical Applications
Nitrocaphane, a compound related to nitroxides, has been explored for various therapeutic applications. Nitroxides have been found to modify oxidative stress and alter the redox status of tissues, enabling interactions with many metabolic processes. These properties have been exploited in several therapeutic and research applications, including protection against ionizing radiation, use in functional magnetic resonance imaging (MRI), cancer prevention and treatment, control of hypertension and weight, and protection from ischemia/reperfusion injury. Some of these applications have progressed to clinical trials, indicating the significant potential of nitroxides in medicine and research (Soule et al., 2007).
2. Analytical Techniques in Horticulture
This compound-related compounds, specifically nitroso compounds, have been utilized in analytical techniques like Near Infrared (NIR) spectroscopy. This method is used for nondestructive measurement of quality attributes of horticultural produce. The versatility of NIR spectroscopy, including novel techniques like time and spatially resolved spectroscopy, highlights the broad application of nitroso compounds in analytical chemistry, particularly in the food and agriculture sectors (Nicolai et al., 2007).
3. Nitroxide Exchange Reactions
In the field of organic chemistry, this compound and related nitroxide compounds have been used in nitroxide exchange reactions. This is demonstrated in the synthesis of multi-spin isoindoline nitroxides. The ability to monitor these exchange processes via Electron Paramagnetic Resonance (EPR) spectroscopy has opened new avenues for studying the kinetics of nitroxide exchange processes. Such research has potential applications in the construction of organic networks and in distance measurement for EPR studies (Wessely et al., 2016).
4. Advances in Nitration Methodologies
This compound-related nitroarenes are significant in the field of synthetic organic chemistry. Research advancements in developing green methodologies for the reduction of nitroarenes have led to economic and environmentally friendly processes. These advancements are crucial for the production of aryl amines, which are vital raw materials in various applications, including drug synthesis, dyes, and polymers (Kadam & Tilve, 2015).
Mécanisme D'action
Target of Action
Nitrocaphane primarily targets DNA . It acts as a DNA inhibitor , affecting the synthesis and function of DNA within cells .
Mode of Action
This compound exerts its effects by inducing oxidative stress within cancer cells . The nitro group of this compound undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This activation leads to changes in the DNA structure, inhibiting its function .
Biochemical Pathways
The mechanism of action of this compound is multifaceted and involves several biochemical pathways . The primary pathway is the induction of oxidative stress, which leads to DNA damage and cell death
Pharmacokinetics
After oral administration, this compound is rapidly absorbed and widely distributed to various tissues within 2 hours . The distribution from highest to lowest concentration is as follows: kidney, liver, lung, thymus, stomach, spleen, intestine, muscle, bone, brain . The concentration of this compound is notably high in tumors . This compound can cross the blood-brain barrier, and it is primarily excreted through urine and feces .
Result of Action
This compound’s action results in the inhibition of DNA and RNA synthesis, with a more pronounced effect on DNA . This leads to cell cycle arrest and ultimately cell death . This compound has been shown to be effective in treating various types of cancers, including neoplasms, immune system diseases, and digestive system disorders .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the drug’s nitro group undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This suggests that the efficacy of this compound may be enhanced in hypoxic environments.
Propriétés
IUPAC Name |
2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBTZMUIBMIPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201485 | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54940-95-3 | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrocaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrocaphane/3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROCAPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




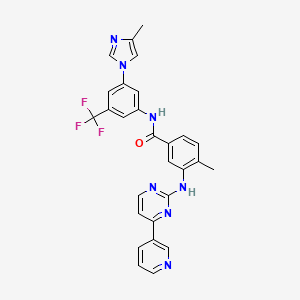
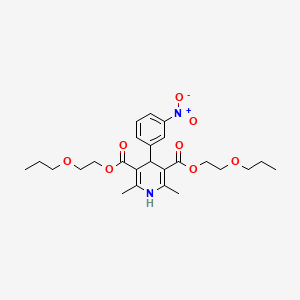
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
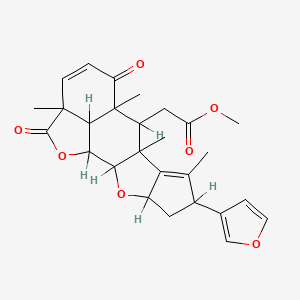
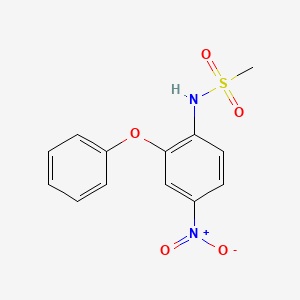
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
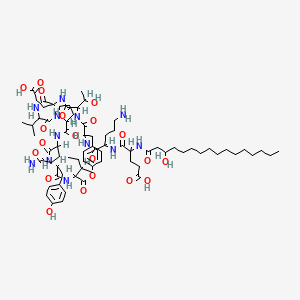
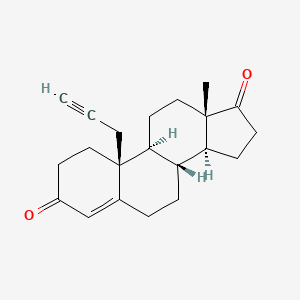




![5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B1678903.png)